

Dazostinag for In Vivo Imaging of Immune Activation: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazostinag (TAK-676) is a potent and selective synthetic agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and antitumor response.[4] Upon activation by **Dazostinag**, STING undergoes a conformational change, leading to the downstream activation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[4][5] This signaling cascade culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2][3][4] These, in turn, promote the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, leading to a potent anti-tumor immune response.[3][6]

While **Dazostinag** is primarily being developed as a therapeutic agent, its ability to potently activate the immune system makes it a valuable tool for in vivo imaging studies aimed at understanding and quantifying immune activation dynamics. This document provides detailed application notes and protocols for utilizing **Dazostinag** to study immune activation in vivo, with a focus on non-invasive imaging techniques.

Quantitative Data Summary



The following tables summarize key quantitative data for **Dazostinag**, providing a reference for experimental design and data interpretation.

Table 1: In Vitro Activity of Dazostinag

Parameter	Value	Cell Line/System	Notes
EC50 (STING Activation)	0.068 nM	THP-1 cells (with R232 variant of human STING)	Measures the concentration for half-maximal activation of STING.[7]

Table 2: Preclinical Pharmacokinetics of Dazostinag in Mice

Parameter	Value	Animal Model	Dosing
Half-life (t½)	33 hours	Balb/C mice with CT26-GCC tumors	0.1 mg/kg, single intravenous dose[7]
AUC (last)	51432 h∙nM	Balb/C mice with CT26-GCC tumors	0.1 mg/kg, single intravenous dose[7]
Plasma Stability	Stable	Human, primate, and mouse plasma	10 μg/mL for up to 96 hours[7]

Table 3: Clinical Trial Dose Escalation of **Dazostinag**

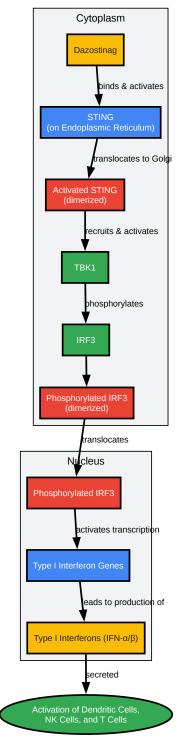
Study Phase	Dose Range	Administration	Combination Agent
Phase 1	0.1 mg to 14 mg	Intravenous (weekly)	Single agent or with Pembrolizumab[8]
Phase 1b	0.2 mg to 5.0 mg	Intravenous (days 1, 8, 15 of 21-day cycle)	With Pembrolizumab and Radiotherapy[9]

Signaling Pathway and Experimental Workflow Diagrams



Dazostinag-Mediated STING Signaling Pathway





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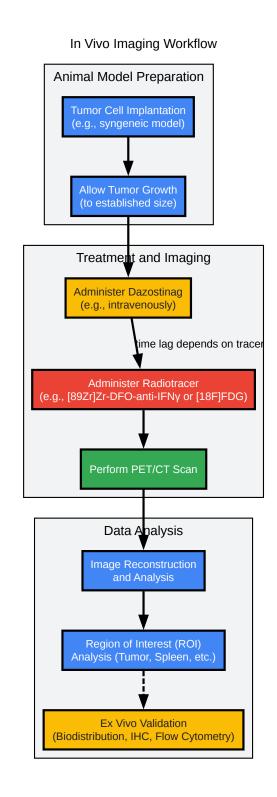




Caption: **Dazostinag** activates the STING pathway, leading to Type I IFN production and immune cell activation.

Experimental Workflow for In Vivo Imaging of Dazostinag-Induced Immune Activation





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Caption: Workflow for imaging immune activation after **Dazostinag** treatment in a preclinical tumor model.

Experimental Protocols

As there are currently no published studies on the direct imaging of radiolabeled **Dazostinag**, the following protocols describe methods to visualize the downstream consequences of STING activation induced by **Dazostinag** treatment.

Protocol 1: Imaging Interferon-y Production using Immuno-PET

This protocol is adapted from studies on IFN-y immuno-PET and allows for the visualization of a key effector cytokine produced following **Dazostinag**-induced STING activation.[1][10][11]

- 1. Materials:
- **Dazostinag** (TAK-676)
- Tumor-bearing mice (e.g., Balb/c mice with CT26 colorectal tumors)
- [89Zr]Zr-DFO-anti-IFNy PET tracer (and corresponding isotype control tracer)
- Anesthesia (e.g., isoflurane)
- PET/CT scanner
- Gamma counter for ex vivo biodistribution
- 2. Experimental Procedure: a. Animal Model: Implant tumor cells subcutaneously in the flank of immunocompetent mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³). b. **Dazostinag** Administration: Administer **Dazostinag** at a therapeutically relevant dose (e.g., 0.1 - 1 mg/kg) via intravenous injection. Include a vehicle control group. c. Radiotracer Injection: At a time point corresponding to expected peak IFN-y production (e.g., 24-48 hours post-**Dazostinag** administration), inject approximately 180-240 μ Ci of [89Zr]Zr-DFO-anti-IFNy (or isotype control) via the tail vein. d. PET/CT Imaging: At 72 hours post-radiotracer injection, anesthetize the mice and perform a whole-body PET/CT scan.[10][11] The CT scan provides



anatomical reference. e. Image Analysis: Reconstruct PET images and co-register with CT scans. Draw regions of interest (ROIs) over the tumor, spleen, lymph nodes, and other relevant tissues to quantify tracer uptake (e.g., as % injected dose per gram of tissue, %ID/g). f. Ex Vivo Biodistribution (Optional but Recommended): Immediately after imaging, euthanize the mice and collect tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to confirm the imaging data.

Protocol 2: Assessing Immune Cell Metabolic Activity using [18F]FDG-PET

This protocol leverages the increased glucose metabolism of activated immune cells to indirectly image the immune response triggered by **Dazostinag**.[12]

- 1. Materials:
- Dazostinag (TAK-676)
- Tumor-bearing mice
- [18F]Fluorodeoxyglucose ([18F]FDG)
- Anesthesia
- PET/CT scanner
- 2. Experimental Procedure: a. Animal Model and **Dazostinag** Administration: Follow steps 2a and 2b from Protocol 1. b. Fasting: Fast the mice for 4-6 hours prior to [¹8F]FDG injection to reduce background glucose levels. c. Radiotracer Injection: At a time point of expected immune cell infiltration and activation (e.g., 48-72 hours post-**Dazostinag** administration), inject approximately 200-300 μCi of [¹8F]FDG via the tail vein. d. Uptake Period: Allow the [¹8F]FDG to distribute for 60 minutes. During this time, keep the mice warm to prevent brown fat uptake. e. PET/CT Imaging: Anesthetize the mice and perform a whole-body PET/CT scan. f. Image Analysis: Reconstruct and analyze the images as described in Protocol 1 (step 2e). Increased [¹8F]FDG uptake in the tumor, spleen, and lymph nodes would indicate heightened metabolic activity of immune cells.



Proposed Protocol 3: Direct Imaging with Radiolabeled Dazostinag (Hypothetical)

This proposed protocol outlines a hypothetical approach for the direct imaging of **Dazostinag** distribution and target engagement. This would require the synthesis of a radiolabeled version of **Dazostinag** (e.g., with ¹⁸F or ¹¹C).

- 1. Materials:
- Radiolabeled Dazostinag (e.g., [18F]Dazostinag)
- Tumor-bearing mice
- Anesthesia
- PET/CT scanner
- 2. Experimental Procedure: a. Animal Model: Prepare tumor-bearing mice as described in Protocol 1. b. Radiotracer Injection: Inject a tracer dose of [18F]Dazostinag intravenously. A low mass dose is crucial to avoid pharmacological effects. c. Dynamic PET Imaging: Perform a dynamic PET scan starting immediately after injection to observe the initial distribution and pharmacokinetics of the tracer. d. Static PET/CT Imaging: Acquire static PET/CT scans at various time points post-injection (e.g., 30, 60, 120 minutes) to assess tumor uptake and clearance from non-target tissues. e. Blocking Study (for specificity): To confirm that the tracer uptake is STING-specific, a separate cohort of mice would be pre-dosed with an excess of non-radiolabeled Dazostinag prior to the injection of [18F]Dazostinag. A significant reduction in tumor uptake in the pre-dosed group would indicate specific binding. f. Image Analysis: Quantify tracer uptake in tumors and other organs as described in Protocol 1.

Conclusion

Dazostinag is a powerful tool for modulating and studying the innate immune system. While direct imaging of **Dazostinag** is not yet established, the protocols outlined above provide robust and validated methods for visualizing and quantifying the downstream effects of **Dazostinag**-induced immune activation in vivo. These imaging approaches can provide critical insights into the pharmacodynamics of **Dazostinag** and other STING agonists, aiding in the development of more effective cancer immunotherapies. The use of such non-invasive imaging



techniques can facilitate longitudinal studies in the same animal, reducing animal numbers and providing a more comprehensive understanding of the dynamic interplay between STING activation and the anti-tumor immune response.

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